1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride
CAS No.:
Cat. No.: VC13530213
Molecular Formula: C9H12ClF2NO
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClF2NO |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 1-[3-(difluoromethoxy)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H11F2NO.ClH/c1-6(12)7-3-2-4-8(5-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H |
| Standard InChI Key | CWWAOZJYKZZKQB-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=CC=C1)OC(F)F)N.Cl |
| Canonical SMILES | CC(C1=CC(=CC=C1)OC(F)F)N.Cl |
Introduction
1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride is a synthetic organic compound with a molecular formula of C9H11F2NO·ClH and a molecular weight of 223.647 g/mol . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features.
Synthesis and Preparation
The synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride typically involves several steps starting from readily available precursors. A common synthetic route includes the preparation of 3-(difluoromethoxy)benzaldehyde, followed by reductive amination to form the ethanamine moiety. The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.
Chemical Reactions and Stability
1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. The difluoromethoxy group can participate in nucleophilic substitution reactions, and the amine group can be oxidized to form imines or nitriles.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Imines or Nitriles |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Primary Amines or Alcohols |
| Substitution | Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu) | Substituted Phenyl Derivatives |
Availability and Production
The compound is available with a lead time of 4 to 6 weeks, and discounts are offered for large volume purchases . Industrial production would likely involve optimizing synthetic routes to ensure high yield and purity.
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